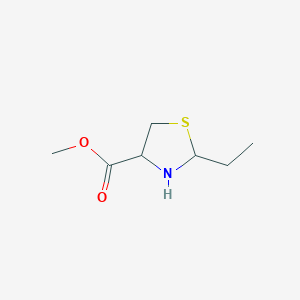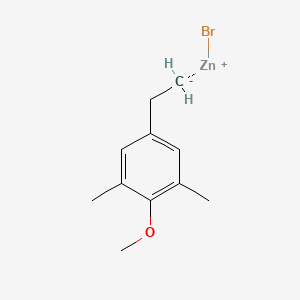
3,5-Dimethyl-4-methoxyphenethylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4-methoxyphenethylzinc bromide is an organozinc compound with the molecular formula C11H15BrOZn and a molecular weight of 308.52 . It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a 0.5M solution in tetrahydrofuran .
Méthodes De Préparation
3,5-Dimethyl-4-methoxyphenethylzinc bromide can be synthesized through the reaction of 3,5-dimethyl-4-methoxyphenethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran . The reaction conditions typically involve the use of an inert atmosphere to prevent oxidation and moisture contamination. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents to ensure consistent product quality .
Analyse Des Réactions Chimiques
3,5-Dimethyl-4-methoxyphenethylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is often used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols or other functional groups.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and various solvents like tetrahydrofuran. Major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules with new carbon-carbon bonds .
Applications De Recherche Scientifique
3,5-Dimethyl-4-methoxyphenethylzinc bromide has several scientific research applications:
Chemistry: It is widely used in organic synthesis for the formation of complex molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biological molecules or synthesize bioactive compounds for research purposes.
Medicine: It is involved in the synthesis of potential drug candidates and intermediates for medicinal chemistry.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-4-methoxyphenethylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. Molecular targets and pathways involved depend on the specific reactions and applications but generally include the formation of carbon-carbon and carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-4-methoxyphenethylzinc bromide can be compared with other similar organozinc compounds, such as:
3,5-Dimethyl-4-methoxyphenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc, used in Grignard reactions.
3,4-Dimethoxyphenylmagnesium bromide: Contains additional methoxy groups, used in similar organic synthesis applications.
2,5-Dimethylphenylmagnesium bromide: Lacks the methoxy group, used in different synthetic routes.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable organozinc intermediates, making it valuable for certain synthetic applications .
Propriétés
Formule moléculaire |
C11H15BrOZn |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
bromozinc(1+);5-ethyl-2-methoxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-5-10-6-8(2)11(12-4)9(3)7-10;;/h6-7H,1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
CYPKYDBYEYOGRG-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC(=C1OC)C)C[CH2-].[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



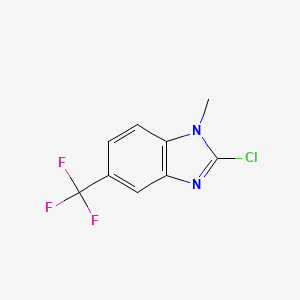

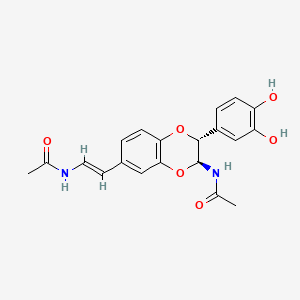

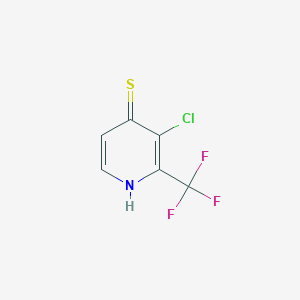
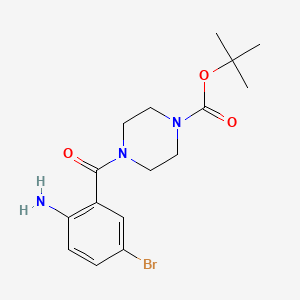
![3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide](/img/structure/B13911679.png)
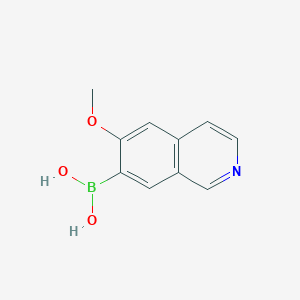
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[[(3R,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8,14-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]methyl]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13911690.png)

